![molecular formula C26H28O5 B12520109 4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal CAS No. 77870-89-4](/img/structure/B12520109.png)
4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal
Overview
Description
4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal is an organic compound with the molecular formula C26H28O5 and a molecular weight of 420.49752 g/mol . This compound is characterized by the presence of three phenylmethoxy groups attached to a pentanal backbone, with a hydroxyl group at the 4-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal typically involves the protection of hydroxyl groups followed by selective deprotection and functionalization. One common method involves the use of benzyl chloride to protect the hydroxyl groups, followed by selective deprotection using hydrogenation . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenylmethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
1. Antioxidant Activity
Research indicates that compounds similar to 4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal exhibit antioxidant properties. Antioxidants play a crucial role in preventing oxidative stress-related diseases, including cancer and neurodegenerative disorders. A study demonstrated that phenolic compounds can scavenge free radicals effectively, suggesting potential therapeutic applications for related structures .
2. Enzyme Inhibition
The compound may also serve as an inhibitor for various enzymes involved in metabolic processes. For instance, studies on structurally similar compounds have shown promising results in inhibiting enzymes like tyrosinase and elastase, which are implicated in skin aging and pigmentation disorders .
Materials Science
1. Polymer Additives
In materials science, this compound can be utilized as an additive to enhance the stability of polymers against thermal degradation and UV radiation. The incorporation of such phenolic compounds into polymer matrices has been linked to improved mechanical properties and longevity of materials exposed to environmental stressors .
2. Coatings and Films
The compound's properties make it suitable for use in coatings that require protective layers against oxidation and environmental degradation. The development of coatings incorporating this compound could lead to innovations in packaging materials that extend shelf life and maintain product integrity.
Case Studies
Case Study 1: Antioxidant Efficacy
A study published in a peer-reviewed journal evaluated the antioxidant efficacy of phenolic compounds similar to this compound. The results indicated significant radical scavenging activity, with implications for developing new antioxidant therapies in clinical settings .
Case Study 2: Polymer Stabilization
Research conducted on polymer composites revealed that the addition of phenolic compounds improved thermal stability and reduced degradation rates under UV exposure. This study highlights the potential for using this compound as a stabilizing agent in commercial polymer products .
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenylmethoxy groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-pentanone: Similar in structure but lacks the phenylmethoxy groups.
2,3,5-Trihydroxybenzaldehyde: Contains hydroxyl groups but lacks the pentanal backbone.
Uniqueness
4-Hydroxy-2,3,5-tris(phenylmethoxy)pentanal is unique due to the presence of three phenylmethoxy groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
2,3,5-Tri-O-benzyl-D-arabinofuranose plays a crucial role in biochemical reactions, particularly in the synthesis of phosphono analogs of N-acetyl-α-D-mannosamine 1-phosphate from D-arabinose. This compound exerts profound effects on cellular processes, influencing cell signaling pathways by modulating the activity of glycosylated proteins involved in signal transduction. Additionally, it can alter gene expression by affecting the glycosylation status of transcription factors, thereby impacting cellular metabolism and function.
At the molecular level, 2,3,5-Tri-O-benzyl-D-arabinofuranose acts as a competitive inhibitor for certain glycosyltransferases, modulating the glycosylation of target proteins. This inhibitory action has potential implications for various biological processes and could be exploited for therapeutic purposes.
Metabolic Pathways and Subcellular Localization
The compound is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, which facilitate the addition and removal of glycosyl groups from biomolecules.
The subcellular localization of 2,3,5-Tri-O-benzyl-D-arabinofuranose is critical for its activity and function. It is primarily localized to the endoplasmic reticulum and Golgi apparatus, where glycosylation processes occur. This localization allows the compound to exert its effects on protein glycosylation and cellular signaling pathways.
Dosage Effects and Temporal Dynamics
Research on the effects of 2,3,5-Tri-O-benzyl-D-arabinofuranose at different dosages in animal models has revealed interesting patterns:
Dosage Level | Observed Effects |
---|---|
Low | Enhanced cellular function, promoted tissue regeneration |
High | Toxic effects, including cytotoxicity and apoptosis |
These findings suggest a dose-dependent biological activity, with potential therapeutic applications at lower doses and cytotoxic effects at higher concentrations.
In laboratory settings, the compound has been studied over various time frames. It demonstrates relative stability under standard storage conditions (2-8°C) and maintains its activity over extended periods.
Stereochemistry and Reactivity
The stereochemistry of 2,3,5-Tri-O-benzyl-D-arabinofuranose plays a crucial role in its reactivity and biological activity. In the presence of specific titanium catalysts, 1-O-trimethylsilyl-2,3,5-tri-O-benzyl-D-arabinofuranose reacts with trimethylsilyl ethers to form 1,2-cis-arabinofuranosides with high stereoselectivity. This stereospecific reactivity is essential for synthesizing biologically relevant molecules, as different stereoisomers can exhibit distinct biological activities.
Applications in Drug Development
Beyond its role in nucleoside synthesis, 2,3,5-Tri-O-benzyl-D-arabinofuranose serves as a starting point for synthesizing other valuable compounds. For instance, it can be used to produce (2S,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol, a compound with potential applications in medicinal chemistry. This versatility in synthetic applications underscores the compound's importance in drug development and pharmaceutical research.
Case Study: Synthesis of Phosphono Analogs
A notable application of 2,3,5-Tri-O-benzyl-D-arabinofuranose is its role in the synthesis of phosphono analogs of N-acetyl-α-D-mannosamine 1-phosphate. This process demonstrates the compound's utility in creating complex carbohydrate structures with potential biological significance. The synthesis involves:
- Benzylation of D-arabinofuranose
- Reaction with specific catalysts
- Formation of phosphono analogs
This synthetic pathway illustrates how the unique structural features of 2,3,5-Tri-O-benzyl-D-arabinofuranose can be leveraged to create biologically active molecules.
Properties
IUPAC Name |
4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-16,24-26,28H,17-20H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCNSIRQCBFBHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(C(C=O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310414 | |
Record name | 4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77870-89-4 | |
Record name | NSC226910 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226910 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxy-2,3,5-tris(phenylmethoxy)pentanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00310414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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